
Sodium;naphthalene-1,3,5-trisulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) is an organic compound with the chemical formula C10H5Na3O9S3. It is a trisulfonic acid derivative of naphthalene, where three sulfonic acid groups are attached to the 1, 3, and 5 positions of the naphthalene ring. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) is synthesized through a multi-step process involving the sulfonation of naphthalene. The process typically involves the following steps:
Sulfonation: Naphthalene is reacted with oleum (a solution of sulfur trioxide in sulfuric acid) at controlled temperatures to introduce sulfonic acid groups at the desired positions on the naphthalene ring.
Neutralization: The resulting trisulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) involves large-scale sulfonation reactors where naphthalene and oleum are continuously fed into the reactor. The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated through filtration, washing, and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted naphthalene compounds .
Applications De Recherche Scientifique
Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for diazonium compounds.
Biology: Employed in biochemical assays and as a fluorescent probe in molecular biology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a dispersing agent in various formulations
Mécanisme D'action
The mechanism by which naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) exerts its effects involves its ability to interact with various molecular targets and pathways. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions. In biological systems, it can interact with proteins and nucleic acids, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,3,6-trisulfonic acid, sodium salt: Similar structure but with sulfonic acid groups at the 1, 3, and 6 positions.
Naphthalene-1,5-disulfonic acid: Contains two sulfonic acid groups at the 1 and 5 positions.
Naphthalene-2,6-disulfonic acid: Contains two sulfonic acid groups at the 2 and 6 positions.
Uniqueness
Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) is unique due to the specific positioning of its sulfonic acid groups, which confer distinct chemical and physical properties. This unique arrangement allows for specific interactions in chemical reactions and applications that are not possible with other isomers .
Propriétés
Formule moléculaire |
C10H5NaO9S3-2 |
|---|---|
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
sodium;naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C10H8O9S3.Na/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);/q;+1/p-3 |
Clé InChI |
PHLNOHAVZQJRIW-UHFFFAOYSA-K |
SMILES canonique |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Bromobenzo[b]thiophen-2-yl)methanol](/img/structure/B14025973.png)
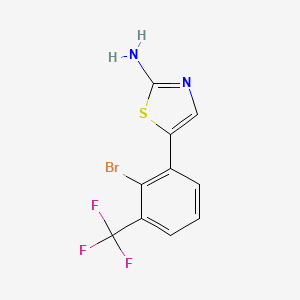

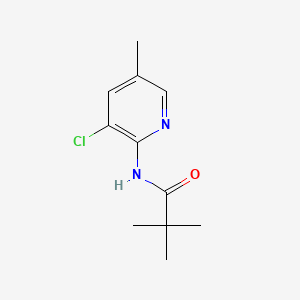

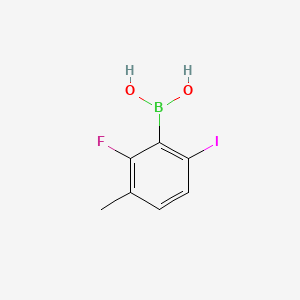
![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)
![2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B14026036.png)
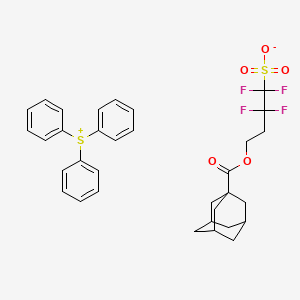
![Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B14026039.png)
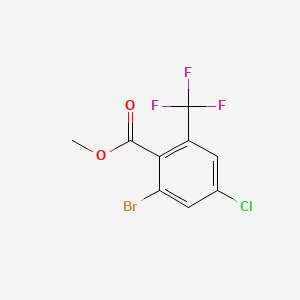
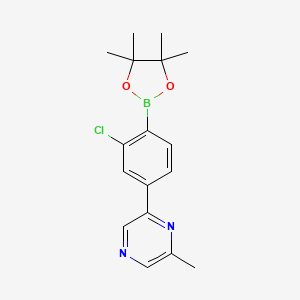

![tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B14026072.png)
